Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate structure
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
CAS-nummer:951163-61-4
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
    • N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
    • tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
    • tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
    • I12-0525
    • PS-J-131
    • tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
    • CNALVHVMBXLLIY-IUCAKERBSA-N
    • MFCD11112079
    • tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • PS-15400
    • SCHEMBL1552784
    • (3S,5S)-(3-Boc-amino)-5-methylpiperidine
    • AC-24389
    • Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • AKOS015897943
    • TQP0856
    • BNB16361
    • trans-3-(Boc-amino)-5-methylpiperidine
    • (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • EN300-7098612
    • tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
    • tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • AKOS015840244
    • 1405128-25-7
    • 951163-61-4
    • DTXSID50647207
    • P13429
    • CS-0091706
    • MDL: MFCD11112079
    • Inchi: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
    • InChI-sleutel: CNALVHVMBXLLIY-IUCAKERBSA-N
    • LACHT: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 214.16800
  • Monoisotopische massa: 214.168127949g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 223
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 50.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.00
  • Kookpunt: 313 ºC
  • Vlampunt: 143 ºC
  • PSA: 50.36000
  • LogboekP: 2.22880
  • Dampfdruk: 0.0±0.7 mmHg at 25°C

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Beveiligingsinformatie

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB534140-1 g
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; .
951163-61-4 95%
1g
€753.60 2023-04-14
TRC
B807708-2.5mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
2.5mg
$ 201.00 2023-04-18
TRC
B807708-25mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
25mg
$ 1568.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
SD0011-5g
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1250 2023-09-07
Alichem
A129008650-1g
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate
951163-61-4 95%
1g
$502.95 2023-08-31
Chemenu
CM181492-1g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
1g
$502 2023-01-09
Chemenu
CM181492-5g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
5g
$1505 2023-01-09
eNovation Chemicals LLC
D633757-1G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
1g
$515 2024-05-23
eNovation Chemicals LLC
D633757-5G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1555 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07595-1G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
1g
¥ 2,758.00 2023-04-12

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Referentie
Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step
, United States, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, rt
Referentie
Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases
, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Referentie
Treatment of antibiotic-resistant bacteria infection
, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
Referentie
Process for preparation of quinolone intermediates
, China, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
Referentie
Process for preparation of quinolinone derivatives
, China, , ,

Productiemethode 6

Reactievoorwaarden
Referentie
Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent
, China, , ,

Productiemethode 7

Reactievoorwaarden
Referentie
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, United States, , ,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Referentie
Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors
, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Referentie
Stereoselective synthesis of piperidine derivatives
, China, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, 1 atm, rt
Referentie
Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

Productiemethode 11

Reactievoorwaarden
1.1 Solvents: Acetone ,  Oxalic acid ;  rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ;  1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ;  pH 10
Referentie
Preparation method of 3-substituted-5-aminopiperidine with protecting group
, China, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Referentie
Antibacterial quinolone for Pneumonia treatment
, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 s, rt → 45 °C
Referentie
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
Referentie
Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
, China, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C; 45 °C → rt
Referentie
Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, 45 °C
Referentie
A hydride reduction process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C
Referentie
A coupling process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Ordernummer:A858190
Voorraadstatus:in Stock
Hoeveelheid:250mg/1g/5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:11
Prijs ($):180.0/453.0/1613.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
A858190
Zuiverheid:99%/99%/99%
Hoeveelheid:250mg/1g/5g
Prijs ($):180.0/453.0/1613.0
E-mail